Nitrodenafil - 147676-99-1

Nitrodenafil

Catalog Number: EVT-1205735
CAS Number: 147676-99-1
Molecular Formula: C17H19N5O4
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nitrous oxide (N2O), commonly known as laughing gas, is a chemical compound with significant applications in medicine and dentistry as an inhalational anesthetic and analgesic. Despite its long history of use, the precise mechanisms by which nitrous oxide exerts its effects have remained somewhat elusive. It is known to be an NMDA antagonist, which contributes to its neuroprotective properties, but it also has neurotoxic potential under certain conditions1. Additionally, nitrous oxide's analgesic properties have been linked to the stimulation of noradrenergic neurons in the brainstem and the activation of specific adrenoceptor subtypes2.

Applications in Various Fields

Medical Anesthesia and Analgesia

Clinically, nitrous oxide is widely used for its anesthetic and analgesic effects during surgical procedures. Its ability to inhibit NMDA receptors contributes to its anesthetic properties, while the activation of noradrenergic pathways and α2B adrenoceptors is responsible for its analgesic effects. The dual action of nitrous oxide makes it a valuable agent in the management of pain and consciousness during medical interventions1 2.

Potential Neurotoxicity and Safety Considerations

While nitrous oxide is generally considered safe, especially at low concentrations and when used in combination with other anesthetics, there is a potential for neurotoxicity. This risk necessitates careful monitoring and the use of adjunctive therapies that can enhance GABAergic inhibition to prevent possible neurotoxic side effects. Understanding the balance between its neuroprotective and neurotoxic potential is essential for the safe application of nitrous oxide in clinical settings1.

Drug of Abuse and Research Implications

Apart from its medical applications, nitrous oxide is also known as a drug of abuse. The pleasurable and analgesic effects can lead to misuse, which underscores the importance of understanding its mechanism of action. Research into the specific pathways and receptor subtypes involved in the effects of nitrous oxide can provide insights into the development of new therapeutic agents and the management of pain, as well as inform policies to mitigate abuse1 2.

Source and Classification

Nitrodenafil's chemical structure is derived from modifications of existing phosphodiesterase inhibitors. The compound was first synthesized as part of research aimed at developing new therapeutic agents for erectile dysfunction, particularly focusing on enhancing efficacy and reducing side effects compared to existing treatments. Its classification as a phosphodiesterase type 5 inhibitor positions it within a broader category of drugs that facilitate increased blood flow to the penis by preventing the breakdown of cyclic guanosine monophosphate, a key signaling molecule in erectile function.

Synthesis Analysis

The synthesis of Nitrodenafil involves several steps that typically start from commercially available starting materials. The process can be summarized as follows:

  1. Starting Materials: Common precursors include substituted anilines and nitro compounds.
  2. Key Steps:
    • Formation of Intermediate Compounds: Initial reactions often involve nitration or acylation processes to create key intermediates.
    • Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed methods, to form the core structure of Nitrodenafil.
    • Final Modifications: The final steps may involve purification techniques such as recrystallization or chromatography to isolate Nitrodenafil in a pure form.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Nitrodenafil's molecular structure can be characterized by the following features:

  • Chemical Formula: C17_{17}H18_{18}N4_{4}O3_{3}
  • Molecular Weight: Approximately 314.35 g/mol
  • Structural Characteristics:
    • Nitrodenafil contains a nitro group (-NO2_2) which is integral to its pharmacological activity.
    • The compound exhibits a complex arrangement of aromatic rings and heteroatoms that contribute to its interaction with phosphodiesterase enzymes.

The three-dimensional conformation of Nitrodenafil allows it to effectively bind to the active site of phosphodiesterase type 5, thereby inhibiting its activity.

Chemical Reactions Analysis

Nitrodenafil participates in various chemical reactions, primarily focused on its interactions with biological targets:

  • Inhibition of Phosphodiesterase Type 5: This is the primary reaction through which Nitrodenafil exerts its therapeutic effects. By binding to this enzyme, it prevents the degradation of cyclic guanosine monophosphate.
  • Metabolic Reactions: In vivo, Nitrodenafil undergoes metabolic transformations primarily in the liver, where it may be converted into various metabolites that retain some degree of biological activity.

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of competing substrates.

Mechanism of Action

The mechanism of action for Nitrodenafil involves several key steps:

  1. Inhibition: Once administered, Nitrodenafil selectively inhibits phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate within smooth muscle cells.
  2. Vasodilation: Elevated cyclic guanosine monophosphate levels result in relaxation of smooth muscle tissues and subsequent vasodilation in penile blood vessels.
  3. Enhanced Erection: This vasodilation facilitates increased blood flow into the penis upon sexual stimulation, thereby enhancing erectile function.

Research indicates that the onset of action for Nitrodenafil can vary based on formulation and individual metabolism but generally aligns with other phosphodiesterase type 5 inhibitors.

Physical and Chemical Properties Analysis

Nitrodenafil exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under normal storage conditions but may degrade under extreme temperatures or in the presence of moisture.

These properties are crucial for formulation development and determining appropriate dosing regimens for therapeutic use.

Applications

Nitrodenafil has several scientific applications, primarily within pharmacology:

  • Erectile Dysfunction Treatment: As a phosphodiesterase type 5 inhibitor, it is primarily used for treating erectile dysfunction.
  • Research Tool: Nitrodenafil serves as a valuable tool in research settings for studying the mechanisms underlying erectile function and exploring new therapeutic approaches.
  • Potential Future Applications: Ongoing research may uncover additional uses in related areas such as pulmonary hypertension or other conditions where vasodilation is beneficial.

Properties

CAS Number

147676-99-1

Product Name

Nitrodenafil

IUPAC Name

5-(2-ethoxy-5-nitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C17H19N5O4/c1-4-6-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-10(22(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,23)

InChI Key

JMINGHHRIRWKPP-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C

Synonyms

5-(2-Ethoxy-5-nitrophenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.